D-Galactose-3-d
Overview
Description
D-Galactose is a monosaccharide used as a component of the galactosyltransferase labeling buffer . The deficiency of galactosyl-1-phosphate uridyltransferase causes an error in galactose metabolism known as galactosemia, increasing the galactose levels in the blood . It is composed of galactose and glucose subunits .
Synthesis Analysis
D-Galactose can be synthesized through various methods. One such method involves the diastereoselective synthesis of the Borylated d-Galactose Monosaccharide 3-Boronic-3-Deoxy-d-Galactose . Another method involves the fermentative synthesis of D-allose from D-glucose through izumoring cascade epimerization .
Molecular Structure Analysis
D-Galactose is a C4 epimer of glucose . It exists in aqueous solution in two predominant α and β -pyranose forms . Its molecular formula is C6H12O6 .
Chemical Reactions Analysis
D-Galactose can participate in various chemical reactions. For instance, it can react with reagents to form different products . It is also involved in the Maillard browning reaction .
Physical And Chemical Properties Analysis
D-Galactose is a white crystalline solid . It is easily soluble in water (solubility, 215 g/100 mL at 25 °C) and slightly soluble in ethanol and glycerol . Its melting point ranges from 133 °C to 170 °C .
Scientific Research Applications
Metabolic Pathways and Enzyme Functions
Leloir Pathway in Galactose Metabolism : D-Galactose plays a pivotal role in the Leloir pathway, which is essential for converting galactose into glucose 1-phosphate, a more metabolically useful form. Defects in this pathway can lead to galactosemia, a condition with serious health implications (Holden, Rayment, & Thoden, 2003).
Biotechnological Applications : α-Galactosidase, an enzyme that hydrolyzes D-galactose, has significant applications in various industries including food and pharmaceuticals, and in treating medical conditions like Fabry disease (Katrolia, Rajashekhara, Yan, & Jiang, 2014).
Novel Metabolic Pathways
Alternate Metabolic Routes : D-Galactose is involved in alternative metabolic pathways such as the conversion to D-Xylulose, which may be significant in conditions like galactosemia (Cuatrecasas & Segal, 1966).
Galactose Utilization in Microbial Fermentation : D-Galactose is increasingly recognized for its potential in biofuel production and as a raw material for low-calorie sweeteners, highlighting its biotechnological importance (Chen, Xu, Wu, Guang, Zhang, & Mu, 2021).
Enzymatic Modifications and Interactions
Galactose Oxidase and Its Applications : Studies on modifying enzymes like galactose oxidase, which can convert D-galactose into other forms, open up possibilities for novel applications in food, pharmaceutical, and materials industries (Sun, Bulter, Alcalde, Petrounia, & Arnold, 2002).
D-Galactose and Enzyme Receptor Interactions : Research into how D-Galactose interacts with enzymes and receptors such as the Escherichia coli galactose chemoreceptor protein provides insights into sugar metabolism and signaling (Vyas, Vyas, & Quiocho, 1988).
Glycation and Oxidative Stress
- D-Galactose and Oxidative Stress in Erythrocytes : Studies have shown that D-Galactose can induce oxidative stress, affecting proteins like Band 3 in erythrocytes, which is crucial for cellular function (Spinelli, Remigante, Dossena, Marino, & Morabito, 2022).
properties
IUPAC Name |
(3R,4S,5R,6R)-4-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-FYEWKVIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@]1([C@H]([C@H](OC([C@@H]1O)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Galactose-3-d |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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